4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1297344-84-3
VCID: VC2838394
InChI: InChI=1S/C8H10N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H
SMILES: C1CC(C2=C(C1)NC=N2)C(=O)O.Cl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride

CAS No.: 1297344-84-3

Cat. No.: VC2838394

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride - 1297344-84-3

Specification

CAS No. 1297344-84-3
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name 4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H10N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H
Standard InChI Key BZSFLKGWGMJLBI-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)NC=N2)C(=O)O.Cl
Canonical SMILES C1CC(C2=C(C1)NC=N2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Basic Identification

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride is a derivative of benzimidazole with a hydrochloride salt form. It features a fused ring system comprising a tetrahydrobenzene ring and an imidazole moiety, with a carboxylic acid functional group at position 7. The compound's essential identification parameters are summarized in Table 1.

Table 1: Identification Parameters of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride

ParameterValue
CAS Registry Number1297344-84-3
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
IUPAC Name4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride
PubChem Compound ID53231037

The chemical structure features a partially saturated benzene ring fused with an imidazole ring, creating the tetrahydrobenzo[d]imidazole scaffold. The carboxylic acid group at position 7 and the hydrochloride salt formation are critical structural features that influence the compound's physicochemical properties .

Chemical Descriptors and Identifiers

For computational chemistry and database searches, several chemical identifiers are essential. These standardized notations facilitate unambiguous identification of the compound across different chemical databases and literature sources, as detailed in Table 2.

Table 2: Chemical Descriptors and Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C8H10N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H
Standard InChIKeyBZSFLKGWGMJLBI-UHFFFAOYSA-N
SMILESC1CC(C2=C(C1)NC=N2)C(=O)O.Cl
Canonical SMILESC1CC(C2=C(C1)NC=N2)C(=O)O.Cl

These identifiers provide a standardized way to represent the compound's structure in chemical databases and publications, facilitating information retrieval and structural comparisons .

Physical and Chemical Properties

Physicochemical Profile

The physicochemical properties of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride play a crucial role in determining its behavior in various chemical environments and its potential applications. Table 3 summarizes these properties.

Table 3: Physicochemical Properties

PropertyValue
Physical StateSolid
SolubilitySoluble in water, methanol, and DMSO
pKaNot specifically reported in available data
Melting PointNot specifically reported in available data
Boiling PointNot specifically reported in available data

The compound's benzimidazole core contributes to its aromatic character, while the tetrahydro portion adds flexibility to the structure. The carboxylic acid functional group imparts acidity and provides a site for potential derivatization through esterification or amide formation .

Synthesis and Production Methods

General Synthetic Approaches

The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride typically follows methods common to benzimidazole derivatives. These generally involve the condensation of appropriate precursors followed by carboxylation reactions.

A general synthetic approach may involve:

  • Formation of the tetrahydrobenzene ring with appropriate functional groups

  • Introduction of the imidazole ring through cyclization reactions

  • Carboxylation at position 7

  • Conversion to the hydrochloride salt form

The specific reaction conditions, including temperature, solvents, and catalysts, significantly influence the yield and purity of the final product.

Purification and Characterization

Following synthesis, purification typically involves recrystallization techniques, with characterization performed using various analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and assess purity. High-performance liquid chromatography (HPLC) is commonly employed to determine the purity level, which is typically required to be 95% or higher for research applications .

Chemical Reactivity and Stability

Functional Group Reactivity

The 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride contains several reactive functional groups:

  • The carboxylic acid group is susceptible to nucleophilic acyl substitution reactions, allowing for the formation of esters, amides, and acid anhydrides.

  • The imidazole ring can participate in various reactions including alkylation, acylation, and complexation with metal ions.

  • The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors in intermolecular interactions.

These reactive sites make the compound valuable as a building block in organic synthesis and medicinal chemistry applications.

Stability Considerations

  • Moisture sensitivity: The hydrochloride salt may be hygroscopic

  • Light sensitivity: Extended exposure to light could lead to degradation

  • Thermal stability: Elevated temperatures may accelerate decomposition

For optimal storage, the compound should be kept in a tightly closed container, protected from light, and stored in a cool, dry place .

Applications in Research and Development

Chemical Synthesis Applications

As a functionalized heterocyclic compound, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride serves as a valuable building block in the synthesis of more complex molecular structures. The carboxylic acid functional group provides a versatile handle for further derivatization through various coupling reactions .

ParameterDetails
GHS PictogramWarning
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
Precautionary StatementsP280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

These safety classifications indicate that while the compound presents certain hazards, they can be managed with appropriate safety precautions .

Comparative Analysis with Related Compounds

Structural Analogs

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride has several structural analogs with different positions of the carboxylic acid group or different salt forms. Table 5 compares this compound with its close structural relatives.

Table 5: Comparison with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Structural Difference
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride1297344-84-3C8H11ClN2O2Carboxylic acid at position 7
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride131020-57-0C8H11ClN2O2Carboxylic acid at position 5
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid26751-24-6C8H10N2O2Carboxylic acid at position 6; free acid form

These structural variations can significantly impact the compounds' physicochemical properties and potential biological activities, despite their similar chemical formulas .

Functional Group Position Effects

The position of the carboxylic acid group within the tetrahydrobenzene ring affects several properties:

  • Electronic distribution: Different positions alter the electron density throughout the molecule

  • Spatial orientation: Affects the three-dimensional structure and potential interactions with biological targets

  • Reactivity patterns: The local chemical environment can influence the reactivity of both the carboxylic acid and the imidazole ring

These positional isomers provide a useful comparison for structure-activity relationship studies in medicinal chemistry research .

Current Research Directions and Future Perspectives

Emerging Applications

While specific research focused on 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride is relatively limited in the available literature, the benzimidazole scaffold continues to attract significant research interest across multiple disciplines:

  • Drug discovery: Exploration of novel benzimidazole derivatives as potential therapeutic agents

  • Materials science: Development of benzimidazole-based polymers and coordination compounds

  • Catalysis: Investigation of benzimidazole derivatives as catalysts or ligands in organometallic chemistry

These broader research trends suggest potential future applications for functionalized benzimidazoles like 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride.

Future Research Opportunities

Several research directions could further explore the properties and applications of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride:

  • Comprehensive physicochemical characterization studies

  • Evaluation of biological activities against various targets

  • Exploration of derivatization strategies leveraging the carboxylic acid functionality

  • Investigation of potential metal coordination properties through the imidazole nitrogen atoms

Such studies would expand the understanding of this compound and potentially uncover novel applications.

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